Cas no 2225169-72-0 (2-Methyl-4-(imidazol-1-yl)phenylboronic acid)

2-Methyl-4-(imidazol-1-yl)phenylboronic acid structure
2225169-72-0 structure
商品名:2-Methyl-4-(imidazol-1-yl)phenylboronic acid
CAS番号:2225169-72-0
MF:C10H11BN2O2
メガワット:202.02
CID:5143559
PubChem ID:133555194

2-Methyl-4-(imidazol-1-yl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • 2-Methyl-4-(imidazol-1-yl)phenylboronic acid
    • Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-
    • 2225169-72-0
    • (4-(1H-Imidazol-1-yl)-2-methylphenyl)boronic acid
    • DTXSID201211474
    • インチ: 1S/C10H11BN2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7,14-15H,1H3
    • InChIKey: LICZRLRCQJFISO-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CC=C(N2C=NC=C2)C=C1C)(O)O

計算された属性

  • せいみつぶんしりょう: 202.0913578g/mol
  • どういたいしつりょう: 202.0913578g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.3Ų

2-Methyl-4-(imidazol-1-yl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M904875-25mg
2-Methyl-4-(imidazol-1-yl)phenylboronic acid
2225169-72-0 95%
25mg
¥3,276.00 2022-01-12

2-Methyl-4-(imidazol-1-yl)phenylboronic acid 関連文献

2-Methyl-4-(imidazol-1-yl)phenylboronic acidに関する追加情報

Comprehensive Overview of 2-Methyl-4-(imidazol-1-yl)phenylboronic acid (CAS No. 2225169-72-0)

2-Methyl-4-(imidazol-1-yl)phenylboronic acid (CAS No. 2225169-72-0) is a specialized boronic acid derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science. This compound, characterized by its unique imidazole and phenylboronic acid moieties, serves as a versatile building block for the development of drug candidates, bioconjugates, and functional materials. Its molecular structure, which combines a methyl-substituted phenyl ring with an imidazole heterocycle, enables diverse reactivity patterns, making it invaluable for Suzuki-Miyaura cross-coupling reactions and other catalytic transformations.

In recent years, the demand for 2-Methyl-4-(imidazol-1-yl)phenylboronic acid has surged due to its applications in targeted drug delivery systems and biomedical imaging. Researchers are particularly interested in its ability to form stable boronate esters with diols, a property exploited in the design of glucose-sensitive materials for diabetes management. Additionally, its imidazole group facilitates interactions with biological targets, such as enzyme active sites and receptor proteins, enhancing its utility in medicinal chemistry.

The synthesis of 2-Methyl-4-(imidazol-1-yl)phenylboronic acid typically involves palladium-catalyzed borylation or direct functionalization of pre-existing aryl halides. Its CAS No. 2225169-72-0 ensures precise identification in regulatory and commercial contexts, addressing growing concerns about compound traceability and supply chain transparency. As sustainability becomes a priority, innovations in green chemistry are also being applied to optimize its production, minimizing waste and energy consumption.

From a commercial perspective, 2-Methyl-4-(imidazol-1-yl)phenylboronic acid is often sought after for high-throughput screening libraries and fragment-based drug discovery. Its compatibility with automated synthesis platforms aligns with the pharmaceutical industry's shift toward AI-driven molecular design. Frequently searched questions include: "How to purify 2-Methyl-4-(imidazol-1-yl)phenylboronic acid?", "What solvents are compatible with this boronic acid?", and "Can it be used for fluorescent probe development?"—reflecting user interest in practical handling and advanced applications.

In material science, this compound contributes to supramolecular assemblies and sensor technologies, particularly in detecting reactive oxygen species (ROS) or small biomolecules. Its boronic acid group also enables covalent bonding with polysaccharides, inspiring innovations in smart hydrogels for wound healing and tissue engineering. Such interdisciplinary relevance underscores why CAS No. 2225169-72-0 remains a focal point in both academic and industrial research.

To ensure safe handling, users should consult material safety data sheets (MSDS) and adhere to standard laboratory protocols. While not classified as hazardous, proper storage in anhydrous conditions is recommended to preserve its reactivity. As the scientific community explores new boron-based therapeutics, compounds like 2-Methyl-4-(imidazol-1-yl)phenylboronic acid will continue to play a pivotal role in bridging chemical innovation and biomedical breakthroughs.

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